molecular formula C6H7BClNO2 B1597754 2-Chloro-4-methylpyridine-3-boronic acid CAS No. 1029654-29-2

2-Chloro-4-methylpyridine-3-boronic acid

Cat. No.: B1597754
CAS No.: 1029654-29-2
M. Wt: 171.39 g/mol
InChI Key: VCGWAHJXFWBCSW-UHFFFAOYSA-N
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Description

“2-Chloro-4-methylpyridine-3-boronic acid” is a chemical compound that is used as a reagent in the preparation of various derivatives . It has the molecular formula C6H7BClNO2 .


Synthesis Analysis

The synthesis of “this compound” and similar boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular weight of “this compound” is 171.39 . The InChI code for this compound is 1S/C6H7BClNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Electrochemical Sensing Applications

A study by Nicolas, Fabre, and Simonet (2001) investigated the electrochemical behavior of a boronic acid-substituted bipyridine Fe(II) complex in aqueous solutions, highlighting its potential in developing electrochemical sensors. The binding of guest species like fluoride or sugars led to significant shifts in electrochemical responses, suggesting applications in sensing these substances (Nicolas, Fabre, & Simonet, 2001).

Synthesis and Chemical Properties

Bouillon et al. (2003) demonstrated the utility of halopyridinyl boronic acids in the regioselective Suzuki cross-coupling reactions, enabling the efficient synthesis of complex pyridine derivatives such as the neurotoxin nemertelline. This showcases the role of boronic acid derivatives in facilitating versatile synthetic routes for complex organic compounds (Bouillon et al., 2003).

Fluorescence and Sensing Technologies

Axthelm et al. (2015) explored the use of fluorinated boronic acid-appended bipyridinium salts for diol recognition, employing (19)F NMR spectroscopy for differentiation and detection of bioanalytes. This research highlights the potential of boronic acid derivatives in the development of selective sensors for biologically relevant molecules (Axthelm, Görls, Schubert, & Schiller, 2015).

Boronic Acid in Materials Science

Christinat et al. (2007) reported the formation of boronate ester polymers through a three-component reaction involving aryl boronic acids, showcasing the creation of materials with significant intrastrand charge-transfer transitions. This study indicates the role of boronic acid derivatives in the development of novel materials with unique electronic properties (Christinat et al., 2007).

Catalysis and Organic Transformations

Hashimoto, Gálvez, and Maruoka (2015) highlighted the catalytic capabilities of boronic acids in the enantioselective aza-Michael addition of hydroxamic acids to quinone imine ketals. This underscores the versatility of boronic acid derivatives in catalyzing highly selective organic transformations (Hashimoto, Gálvez, & Maruoka, 2015).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-methylpyridine-3-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of new carbon-carbon bonds .

Pharmacokinetics

They are usually bench stable, easy to purify, and often commercially available .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM cross-coupling . This reaction is known for its mild and functional group tolerant conditions . The stability of boronic esters can pose challenges when it comes to removing the boron moiety at the end of a sequence if required .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid heat, flames, and sparks, and to avoid contact with oxidizing agents .

Future Directions

“2-Chloro-4-methylpyridine-3-boronic acid” is used as a reagent in the preparation of various derivatives, which could be useful in the treatment of different conditions . Its synthesis via Suzuki–Miyaura coupling represents a promising direction for the development of new organoboron reagents .

Properties

IUPAC Name

(2-chloro-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGWAHJXFWBCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376754
Record name 2-Chloro-4-methylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-29-2
Record name 2-Chloro-4-methylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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